N-benzyl-2-bromo-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

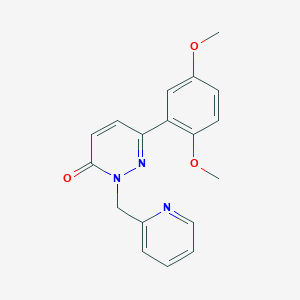

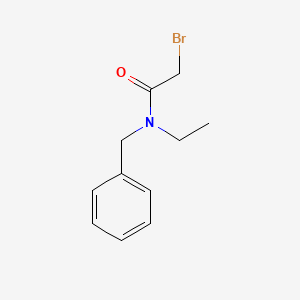

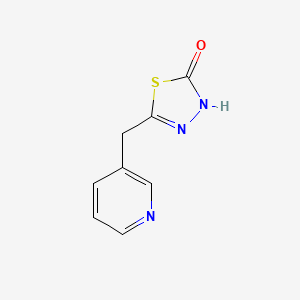

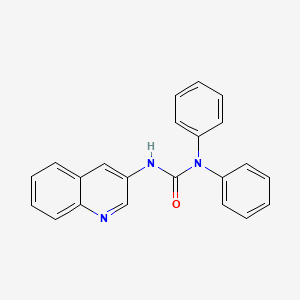

“N-benzyl-2-bromo-N-ethylacetamide” is a chemical compound with the molecular formula C11H14BrNO . It has an average mass of 256.139 Da and a monoisotopic mass of 255.025864 Da . This product is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2), an ethyl group (C2H5), a bromine atom (Br), and an acetamide group (CH3CONH2) .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Synthesis of 1,4-Benzodiazepine Derivatives : N-benzyl-2-bromo-N-ethylacetamide is used in the synthesis of novel 1,4-benzodiazepine derivatives, a process that involves a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides. This strategy is beneficial in synthetic and medicinal chemistry due to the easy availability of starting materials and the formation of functionalized 1,4-benzodiazepine scaffold ready for further chemical manipulations (Wang et al., 2008).

Development of Antimicrobial and Hemolytic Agents : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, synthesized using this compound, were evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against various microbial species, with certain compounds showing less toxicity and potential for further biological screening and application trials (Rehman et al., 2016).

Synthesis of Acetamide Derivatives for Pharmacological Assessment : The compound has been used in the synthesis of acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups in the phenoxy nucleus of these derivatives enhances their activity (Rani et al., 2016).

Development of Anti-Diabetic Agents : this compound is involved in the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, which have shown potential as anti-diabetic agents. These compounds exhibited significant inhibition of the α-glucosidase enzyme, suggesting their potential in diabetes treatment (Nazir et al., 2018).

Production of Biheterocycles as Therapeutic Agents : The compound was used to synthesize unique biheterocycles, which were then evaluated for their therapeutic potential. These compounds showed promising activity as enzyme inhibitors and were assessed for their cytotoxicity, indicating their potential use as therapeutic agents (Abbasi et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-2-bromo-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGJYOPQSRVUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967917.png)

![(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2967919.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate](/img/structure/B2967923.png)

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)